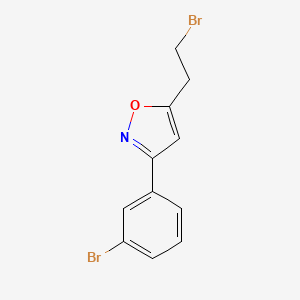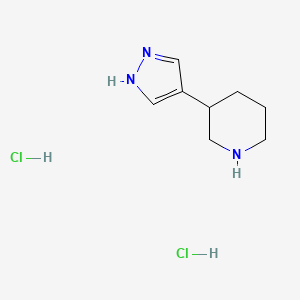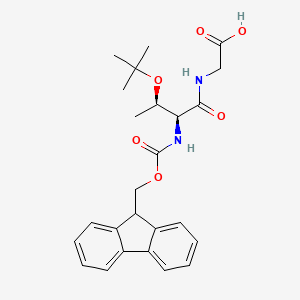
Fmoc-Thr(tBu)-Gly-OH
Descripción general
Descripción
“Fmoc-Thr(tBu)-OH” is a derivative of threonine that is often used in solid-phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .
Synthesis Analysis
“Fmoc-Thr(tBu)-OH” is the standard reagent for coupling threonine into peptide sequences . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .Molecular Structure Analysis
The molecular weight of “Fmoc-Thr(tBu)-OH” is 397.5 . It is an N-Fmoc-O-t-butyl-L-threonine derivative .Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Physical And Chemical Properties Analysis
“Fmoc-Thr(tBu)-OH” has a molecular weight of 397.46 . It appears as a solid and its solubility in DMSO is 90 mg/mL (ultrasonic) . The storage conditions recommended are powder at -20°C for 3 years and at 4°C for 2 years .Aplicaciones Científicas De Investigación
Synthesis of Collagen Peptides : Fmoc-Thr(tBu)-Gly-OH is used in the synthesis of collagen peptides. A study by Ottl, Musiol, and Moroder (1999) highlighted the challenges in purifying synthetic collagen peptides with larger numbers of Gly-Pro-Hyp repeats. They explored the use of Fmoc-Gly-Pro-Hyp(tBu)-OH and Fmoc-Pro-Hyp-Gly-OH synthons, finding improved quality in crude products and better yields of collagen-type peptides (Ottl, Musiol, & Moroder, 1999).
Asymmetric Synthesis of Amino Acid Derivatives : Tokairin et al. (2018) developed new routes for preparing (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives, key components of cytotoxic marine peptides, suitable for Fmoc-SPPS. They synthesized Fmoc-(R)-allo-Thr-OH starting from (S)-Thr(tBu)-OH (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).
Peptide Coupling in Solid Phase Synthesis : Gobbo et al. (1988) described the synthesis of a protected glycotetrapeptide using a stepwise coupling strategy that involved Fmoc-Thr(tBu)-Gly-OH. This study exemplifies the application of Fmoc-Thr(tBu)-Gly-OH in complex peptide synthesis processes (Gobbo, Biondi, Filira, Rocchi, & Lucchini, 1988).
Self-Assembly in Material Science : Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc-Thr(tBu)-OH and its applications in nanotechnology and material science. They observed controlled morphological changes in self-assembled structures, which can be significant for designing novel architectures (Kshtriya, Koshti, & Gour, 2021).
Racemization Studies in Peptide Synthesis : Fenza et al. (1998) studied the racemization of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis. Understanding these racemization processes is crucial for improving the accuracy and efficiency of peptide synthesis (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Solid Phase Synthesis of Phosphoserine Peptides : Shapiro et al. (1996) developed a method for solid-phase peptide synthesis (SPPS) of serine phosphopeptides using a combination of Fmoc and Alloc strategies. This included the synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease (Shapiro, Büchler, Dalvit, Fernandez, Gómez‐Lor, Pombo-Villar, Stauss, & Swoboda, 1996).
Safety And Hazards
“Fmoc-Thr(tBu)-OH” is classified as having acute aquatic toxicity (Category 1) and chronic aquatic toxicity (Category 1) . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release into the environment, collect spillage, wear protective gloves/eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .
Direcciones Futuras
The Fmoc/tBu solid-phase synthesis is gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This suggests a future direction towards more environmentally friendly practices in the synthesis of these molecules .
Propiedades
IUPAC Name |
2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHJBCZJAUZLV-QRQCRPRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(tBu)-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



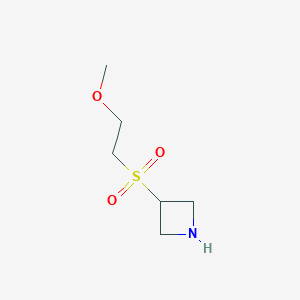
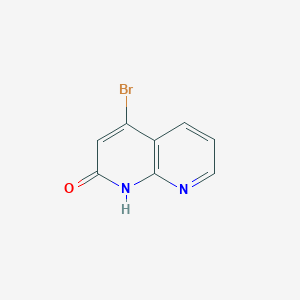
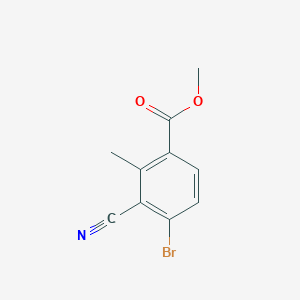
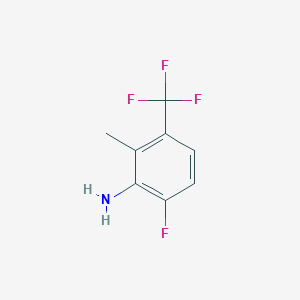
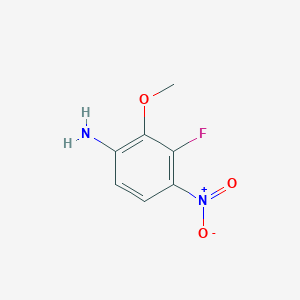
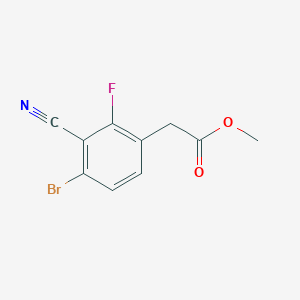
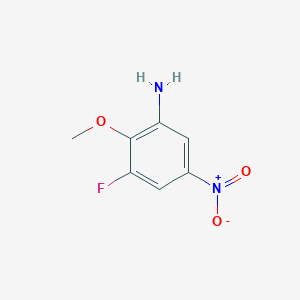
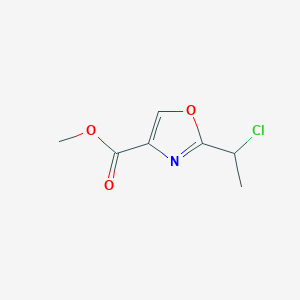
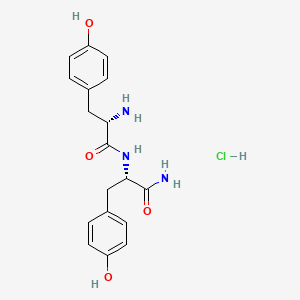
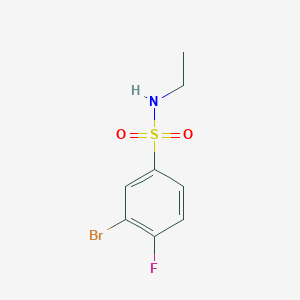
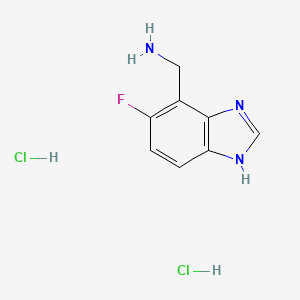
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
